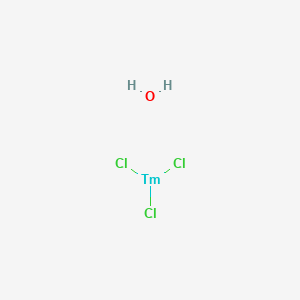

Praseodymium(III) chloride hexahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Praseodymium(III) chloride hexahydrate can be synthesized from praseodymium oxide by employing dry methods in the presence of ammonium chloride. An assembly synthesis under inert gas has been established, revealing that NH4Cl begins to lose weight at 188°C, with a significant weight loss ending at 302°C when heated under a nitrogen atmosphere. NH4Cl participates directly in the reaction, and HCl decomposed from NH4Cl also contributes to the chlorination reaction. Various synthesis parameters such as temperature, contact time, and chemical composition have been studied to determine the optimum conditions for synthesis (Mendil et al., 2013).

Molecular Structure Analysis

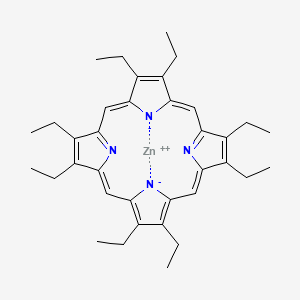

The molecular structure of praseodymium(III) chloride complexes has been extensively studied. For instance, the structure of a six-coordinate rare earth complex involving trichlorotris(hexamethylphosphoramide)praseodymium(III) showcases a Pr(III) ion coordinated to three hexamethylphosphoramide molecules via oxygen atoms and to three Cl− ions, forming an octahedral coordination sphere (Radonovich & Glick, 1973).

Chemical Reactions and Properties

The electrochemical behavior of praseodymium in molten chlorides has been explored, revealing that Pr(III) is the only stable oxidation state in both eutectic LiCl–KCl and equimolar CaCl2–NaCl melt at different temperatures. The Pr(III)/Pr(0) electrochemical system is quasi-reversible, with the kinetics and mass transport towards the electrode being a simple diffusion process (Castrillejo et al., 2005).

Physical Properties Analysis

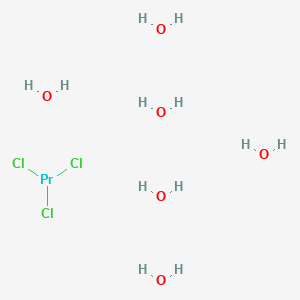

The crystal structure of praseodymium chloride with α-D-ribopyranose pentahydrate reveals the Pr(3+) ion being nine-coordinated with five Pr-O bonds from water molecules, three from hydroxyl groups, and one from chloride, forming an extensive hydrogen-bond network. This complex structure provides insight into the coordination and physical properties of praseodymium(III) chloride in the solid state (Yang et al., 2001).

Chemical Properties Analysis

The structural studies of bis(o-sulfobenzimidato)praseodymium(III) chloride hexahydrate provide insights into the chemical properties of praseodymium(III) chloride complexes. The spectroscopic, thermoanalytical, elemental, and magnetic measurements suggest a structure with single crystallographic types of O-coordinated or ionic saccharinato residues, with at least three structural types of water of hydration, and chloride counter-ions in the outer-sphere (Icbudak et al., 2002).

科学研究应用

Photocatalysis

Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants .

Method of Application

Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare insoluble praseodymium (III) compounds . These compounds are then used to modify TiO2 nanoparticles.

Material Science

Praseodymium(III) chloride forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride .

Method of Application

The complex K2PrCl5 is formed by reacting Praseodymium(III) chloride with potassium chloride .

Preparation of Insoluble Praseodymium (III) Compounds

Praseodymium(III) chloride hexahydrate can be used as a source of Pr to prepare insoluble praseodymium (III) compounds .

Method of Application

Aqueous solutions of praseodymium(III) chloride can be used to prepare insoluble praseodymium (III) compounds. For example, praseodymium (III) phosphate and praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .

Results or Outcomes

The insoluble praseodymium (III) compounds prepared from praseodymium(III) chloride hexahydrate can be used in various applications, but the exact quantitative data or statistical analyses are not provided in the source .

Catalyst in Chemical Reactions

Praseodymium(III) chloride hexahydrate can be used as a catalyst in certain chemical reactions .

Method of Application

Praseodymium(III) chloride hexahydrate is used as a catalyst in the reaction. The exact method of application depends on the specific reaction .

Preparation of Praseodymium Nitride

Praseodymium(III) chloride hexahydrate can be used in the preparation of praseodymium nitride, which is used in high-end electric and semiconductor products .

Method of Application

The exact method of application depends on the specific process of preparing praseodymium nitride from Praseodymium(III) chloride hexahydrate .

Coloring Agent in Glass and Enamel

Many praseodymium compounds, such as praseodymium(III) oxalate, are used to color some glasses and enamels .

Method of Application

Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare praseodymium(III) oxalate, which is then used to color glasses and enamels .

安全和危害

未来方向

属性

IUPAC Name |

trichloropraseodymium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYWHLVESVMEHZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Pr](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium(III) chloride hexahydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。